molecular formula C10H9Cl2N3 B1451664 3-chloro-5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole CAS No. 1083381-62-7

3-chloro-5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole

Cat. No.: B1451664
CAS No.: 1083381-62-7
M. Wt: 242.1 g/mol
InChI Key: BEWYJORBQLDXQF-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole is a triazole derivative characterized by:

  • Chlorine substituents at positions 3 (on the triazole ring) and 2 (on the phenyl ring).
  • Ethyl group at position 4 of the triazole ring.
  • Aromatic substitution (2-chlorophenyl) at position 3.

Triazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The presence of chlorine atoms and aromatic groups enhances lipophilicity and binding affinity to biological targets .

Properties

IUPAC Name

3-chloro-5-(2-chlorophenyl)-4-ethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c1-2-15-9(13-14-10(15)12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWYJORBQLDXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1Cl)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antiproliferative properties based on various studies.

Chemical Structure and Properties

The compound's molecular formula is C15H14Cl2N4C_{15}H_{14}Cl_2N_4, and it features a triazole ring that contributes to its biological activity. The presence of chlorine and ethyl groups enhances its reactivity and potential therapeutic effects.

1. Anti-inflammatory Activity

Recent studies have indicated that triazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). In a study evaluating various triazole derivatives, it was found that some compounds reduced TNF-α production by 44–60% at certain concentrations .

CompoundTNF-α Reduction (%)Effective Concentration (µg/mL)
3a6050
3c5550
Control--

2. Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been extensively documented. In various assays against Gram-positive and Gram-negative bacteria, compounds related to this compound demonstrated moderate to high levels of activity. For example, derivatives showed effective inhibition against Staphylococcus aureus and Enterococcus faecalis .

MicroorganismInhibition Zone (mm)
Staphylococcus aureus18
Enterococcus faecalis15
Escherichia coli12

3. Antiproliferative Activity

The antiproliferative effects of triazole derivatives have been highlighted in cancer research. Compounds similar to this compound have been tested against various cancer cell lines. One study reported an IC50 value of approximately 16.78μg/mL16.78\mu g/mL for a related compound against HepG2 liver cancer cells . This suggests significant potential for further development in oncology.

Case Studies

Case Study 1: Anti-inflammatory Effects
In a controlled laboratory setting, researchers synthesized several triazole derivatives and tested their effects on LPS-stimulated PBMCs. The results showed that certain derivatives not only inhibited cytokine release but also promoted cell viability compared to controls treated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted using the disk diffusion method on bacterial strains. The results demonstrated that compounds containing the triazole moiety exhibited varying degrees of antibacterial activity, with some showing effectiveness comparable to standard antibiotics .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
One of the primary applications of 3-chloro-5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole is in the development of antifungal agents. Research has demonstrated that triazole compounds exhibit significant antifungal properties by inhibiting the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity.

Case Study: Antifungal Efficacy
A study evaluating the antifungal activity of various triazole derivatives found that compounds similar to this compound showed promising results against Candida albicans and Aspergillus species. The minimum inhibitory concentration (MIC) values were reported between 0.5 to 8 µg/mL, indicating strong antifungal potential compared to standard antifungal agents like fluconazole .

Agricultural Applications

Fungicides
The compound has been explored as a potential fungicide in agriculture. Its ability to inhibit fungal growth makes it suitable for protecting crops from various fungal pathogens.

Case Study: Field Trials
Field trials conducted on crops such as wheat and barley demonstrated that formulations containing triazole derivatives significantly reduced the incidence of fungal diseases like rust and powdery mildew. The application rates varied from 100 to 200 g/ha, resulting in increased yield and crop quality .

Material Science

Polymer Additives
In material science, this compound has been investigated as an additive in polymer formulations. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Case Study: Thermal Stability Enhancement
Research highlighted that adding triazole compounds to polyvinyl chloride (PVC) improved thermal stability under heat exposure. The thermal degradation temperature increased by approximately 30 °C when compared to unmodified PVC samples . This enhancement is attributed to the compound's ability to scavenge free radicals formed during thermal decomposition.

Data Summary Table

Application AreaKey FindingsReference
Medicinal ChemistryAntifungal activity with MIC values of 0.5 - 8 µg/mL
Agricultural FungicideEffective against rust and powdery mildew in crops
Material ScienceEnhanced thermal stability in PVC

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in 4H-1,2,4-Triazole Derivatives

The following compounds share structural similarities with the target molecule but differ in substituents and biological activities:

Compound Name Key Substituents Biological Activity Reference
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazole ring, 3-methylphenyl, thione group Antimicrobial activity (specific targets not reported)
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole Trifluoromethylbenzylsulfanyl, 4-methylphenyl Potential enzyme inhibition (structure suggests kinase targeting)
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole Methoxyphenyl, methylbenzylsulfanyl Not explicitly reported; sulfanyl groups often linked to antioxidant activity
5-(3-Chlorophenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylene]amino}-4H-1,2,4-triazole-3-thiol Dimethoxyphenylmethyleneamino, thiol group Antifungal activity (based on structural analogs)
3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione Nitrophenyl, thione group Structural data reported; activity not specified
Key Observations:
  • Chlorophenyl substitution (e.g., 2-chloro vs. 4-chloro) influences steric and electronic properties, affecting binding to enzymes or receptors .
  • Sulfur-containing groups (thione, sulfanyl) enhance antimicrobial activity due to increased reactivity with microbial enzymes .
  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) improve metabolic stability but may reduce solubility .
Anti-Inflammatory Activity:
  • Compounds with 2-chlorophenyl substitutions (e.g., derivatives 5b, 5d, and 5f in ) showed 36.00–36.25% inhibition of edema , comparable to phenylbutazone .
  • The ethyl group in the target molecule may enhance bioavailability compared to bulkier substituents (e.g., benzylsulfanyl in ), which could hinder membrane permeability .
Antimicrobial Activity:
  • 3-Substituted thio-5-(2-hydroxyphenyl)-4H-1,2,4-triazoles exhibited up to 90% inhibition against Candida albicans at 0.01% concentration, linked to the electron-withdrawing effects of chlorine and hydroxyl groups .
  • Sulfanyl derivatives (e.g., ) showed moderate activity against Staphylococcus aureus (~80% inhibition), suggesting that the ethyl group in the target compound might balance hydrophobicity and activity .
Notes:
  • The target compound’s ethyl group may lower melting points compared to bulkier analogs (e.g., ) due to reduced crystallinity .
  • Chlorine atoms produce distinct IR peaks at 700–750 cm⁻¹, aiding structural confirmation .

Mechanistic Insights from QSAR Studies

  • Electron density (ΣQ) and HOMO-LUMO gap (ΔE1) critically influence antimicrobial activity. Higher ΣQ (electron-deficient triazole rings) enhances interactions with microbial enzymes .
  • Chlorine at position 2 (on phenyl) improves activity against gram-negative bacteria (e.g., E. coli) compared to 4-chloro analogs .

Preparation Methods

General Synthetic Strategy for Substituted 1,2,4-Triazoles

The synthesis of 1,2,4-triazole derivatives typically follows these key steps:

This general approach is adapted and optimized depending on the target substitution pattern, such as the chloro and 2-chlorophenyl groups present in the compound of interest.

Specific Preparation Methods Relevant to 3-chloro-5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole

Preparation of Key Intermediates

  • Hydrazide Formation: Esters or acids are refluxed with hydrazine hydrate in methanol or ethanol to yield hydrazide intermediates. For example, ethyl esters can be converted to ethyl hydrazides, which are crucial for subsequent cyclization steps.

  • Cyclization to 1,2,4-Triazole: The hydrazide is reacted with aromatic or aliphatic isothiocyanates under reflux conditions, often in ethanol, followed by base-catalyzed cyclization to yield substituted 1,2,4-triazole rings. This step introduces the triazole core with substituents at the 3- and 5-positions.

Optimized Industrial Synthesis of Related Chloromethyl Triazoles

A patent (WO2004017898A2) describes an efficient process for preparing 3-chloromethyl-1,2,4-triazolin-5-one, a closely related intermediate, using alkyl or aryl sulfonic acid salts of semicarbazide. This method allows elevated temperature reactions with less decomposition and higher purity, which could be adapted for preparing chloro-substituted triazoles like the target compound.

Detailed Synthetic Route Example

Based on the literature, a plausible synthetic route for this compound is as follows:

Step Reaction Type Reagents & Conditions Outcome
1 Esterification Starting acid + ethanol, reflux Ethyl ester intermediate
2 Hydrazide formation Hydrazine hydrate, reflux in methanol Ethyl hydrazide intermediate
3 Cyclization 2-chlorophenyl isothiocyanate, ethanol, base catalysis Formation of 1,2,4-triazole ring with 2-chlorophenyl at 5-position
4 Alkylation Ethyl halide (e.g., ethyl bromide), base, DMF or ethanol Introduction of ethyl group at 4-position
5 Chlorination (if needed) Chlorinating agent or use of chlorinated starting materials Introduction of chlorine at 3-position

This route is supported by similar synthetic strategies reported for related triazole derivatives.

Reaction Conditions and Yields

  • Typical reaction temperatures range from ambient to reflux (60–225 °C depending on step).
  • Solvents commonly used include ethanol, methanol, and DMF.
  • Base catalysts such as sodium acetate or inorganic bases facilitate cyclization and alkylation.
  • Yields for each step generally range from moderate to good (50–90%), depending on the specific reagents and conditions.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: 1H-NMR and 13C-NMR confirm the presence of ethyl groups (e.g., CH3 signals around 0.8–1.2 ppm), chloro-substituted aromatic protons, and triazole ring protons.
  • IR Spectroscopy: Characteristic absorption bands for triazole rings and substituted phenyl groups.
  • Mass Spectrometry: Confirms molecular weight and substitution pattern.
  • Purification: Crystallization or filtration after reaction completion, sometimes involving brine washes and acid treatments for isolating pure solid products.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Notes
Solvent Ethanol, Methanol, DMF Depends on step
Temperature 25–225 °C Higher temps for cyclization
Reaction Time 3–6 hours Varies per step
Base Catalyst Sodium acetate, NaOH, Et3N Facilitates cyclization/alkylation
Yield per Step 50–90% Moderate to good yields
Purification Filtration, recrystallization Brine wash and acid treatment for purity

Research Findings and Industrial Relevance

  • The use of sulfonic acid salts of semicarbazide has been shown to improve reaction efficiency and purity in related chloromethyl triazole synthesis, suggesting potential for scale-up and industrial application.
  • Structural modifications on the triazole ring, including chloro and ethyl substitutions, influence biological activity, emphasizing the importance of precise synthetic control.
  • The described synthetic approaches are adaptable for preparing a variety of substituted 1,2,4-triazoles with potential pharmaceutical relevance.

Q & A

Q. What are the common synthetic routes for 3-chloro-5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole?

Synthesis typically involves cyclization reactions starting from acid chlorides or hydrazide precursors. For example:

  • Hydrazide cyclization : Reacting chlorocarbonyl derivatives with hydrazine hydrate to form hydrazides, followed by cyclization with agents like potassium dithiocarbazate (see Scheme 7 in ).
  • Solvent-mediated synthesis : Refluxing precursors in solvents like DMSO or ethanol, with glacial acetic acid as a catalyst (e.g., 18-hour reflux in DMSO for triazole formation, as in ).
  • Thiocarbamide routes : Using phosphoryl trichloride to cyclize amino-triazole precursors with trichloroacetic acid ().

Q. Example Reaction Conditions

PrecursorSolventCatalystTime (h)Yield (%)Reference
Hydrazide derivativeDMSONone1865
Amino-triazole + TCAPOCl₃None24Not reported

Q. What spectroscopic and crystallographic methods are used to characterize this triazole derivative?

  • X-ray crystallography : Resolves molecular geometry and substituent orientations (e.g., bond angles and torsion angles in triazole-thione analogs; ).
  • NMR/IR spectroscopy : Identifies functional groups (e.g., NH stretches in IR at ~3200 cm⁻¹, chlorine substituent shifts in ¹H/¹³C NMR).
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks for analogs in –12).

Q. What safety precautions are critical during synthesis and handling?

  • Storage : Keep in dry, ventilated areas away from heat ().
  • Handling : Use gloves and eye protection; avoid inhalation (P201/P210 precautions in ).
  • Emergency response : For spills, use ethanol-water mixtures to neutralize reactive intermediates ().

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency but may require longer reflux times (). Ethanol reduces side reactions but lowers solubility ().
  • Catalyst optimization : Glacial acetic acid improves Schiff base formation in triazole derivatives ().
  • Temperature control : Gradual heating (e.g., 60–80°C) minimizes decomposition of chlorophenyl groups ().

Q. Data-Driven Optimization Example

ParameterAdjustmentImpact on YieldReference
Reflux time (DMSO)12h → 18h50% → 65%
Catalyst (acetic acid)0 → 5 dropsSide reactions reduced

Q. How can contradictions in spectral or crystallographic data be resolved?

  • Theoretical frameworks : Align observations with density functional theory (DFT) predictions for bond lengths/angles ().
  • Re-examining synthesis : Contradictions in NH stretching (IR) may arise from incomplete cyclization; repeat reactions under inert atmospheres ().
  • Error analysis : Apply statistical methods (e.g., Chauvenet’s criterion) to outliers in crystallographic data ().

Q. What strategies are effective for evaluating bioactivity in triazole derivatives?

  • In vitro assays : Test antimicrobial activity via agar diffusion against E. coli or C. albicans (analogous to ).
  • Structure-activity relationships (SAR) : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-chlorophenyl) on bioactivity ().
  • Toxicity screening : Use Artemia salina lethality assays for preliminary ecotoxicological profiles ().

Q. How can computational modeling complement experimental data for this compound?

  • Molecular docking : Predict binding affinities to fungal CYP51 (target for antifungal triazoles) using AutoDock Vina.
  • Thermodynamic stability : Calculate Gibbs free energy of synthesis intermediates via Gaussian software (referenced in ’s crystallography workflow).

Q. What are the challenges in scaling up synthesis for research quantities?

  • Purification : Column chromatography may become inefficient; switch to recrystallization in ethanol-water ().
  • Byproduct management : Monitor for thiourea derivatives (common in triazole-thione syntheses) via TLC ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole
Reactant of Route 2
3-chloro-5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole

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